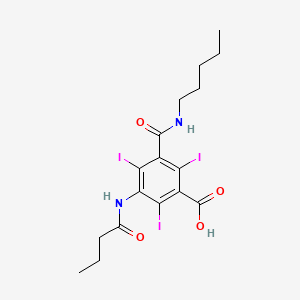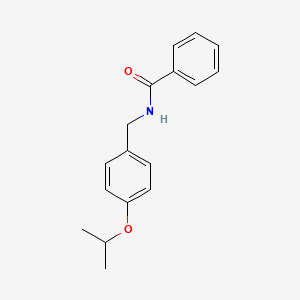
4-Pyridinyl Boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Pyridinyl Boronic Acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on a pyridine ring with a metal (such as lithium or magnesium), followed by borylation to introduce the boronic acid group.
Directed Ortho-Metallation and Borylation: This approach uses a metal-hydrogen exchange to selectively introduce the boronic acid group at the ortho position of the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to directly borylate the C-H or C-F bonds of pyridine.
Analyse Chemischer Reaktionen
4-Pyridinyl Boronic Acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. Common reagents include palladium catalysts and bases such as potassium carbonate.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution Reactions: The boronic acid group can undergo substitution reactions with various electrophiles to form new compounds.
Wissenschaftliche Forschungsanwendungen
4-Pyridinyl Boronic Acid has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Pyridinyl Boronic Acid primarily involves its ability to form stable complexes with transition metals. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired biaryl products . The boronic acid group also allows for the formation of boronate esters, which can participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
4-Pyridinyl Boronic Acid can be compared with other similar boronic acid derivatives:
2-Pyridinyl Boronic Acid: Similar to this compound, but with the boronic acid group at the 2-position of the pyridine ring.
3-Pyridinyl Boronic Acid: The boronic acid group is at the 3-position of the pyridine ring.
4-(Pyridin-4-yl)phenyl Boronic Acid: A derivative with a phenyl group attached to the pyridine ring, used in similar coupling reactions.
This compound is unique due to its specific position of the boronic acid group on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo .
Eigenschaften
CAS-Nummer |
1962-15-5 |
|---|---|
Molekularformel |
C4H11O4P |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




